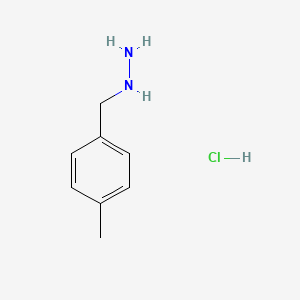

(4-Methylbenzyl)hydrazine hydrochloride

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Thermodynamic Properties: Melting/Decomposition Behavior

Melting Point : 158–160°C.

Decomposition :

Thermal Stability :

Solubility Characteristics in Various Solvent Systems

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 15–20 |

| Methanol | 30–35 |

| Dimethyl sulfoxide (DMSO) | 40–45 |

| Ethyl acetate | <1 |

| Hexane | Insoluble |

Partition Coefficient :

pKa Values :

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDQALMNASCCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949050 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26177-51-5 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes.

Mode of Action

(4-Methylbenzyl)hydrazine hydrochloride, like other hydrazine derivatives, can undergo nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, a process similar to imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion.

Biochemical Pathways

Hydrazine derivatives are known to participate in various biochemical reactions, including the wolff-kishner reduction, which converts carbonyl groups to methylene groups.

生物活性

(4-Methylbenzyl)hydrazine hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, with the CAS number 26177-51-5, consists of a hydrazine group attached to a substituted aromatic ring. The presence of the methyl group at the para position enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : Compounds containing hydrazine groups have been shown to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Anticancer Potential : Studies indicate that hydrazine derivatives can act as anticancer agents. For instance, related compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

- Enzyme Inhibition : this compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydrazine moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Metal Chelation : Some studies suggest that hydrazine derivatives can chelate metal ions, which may enhance their antioxidant capacity and inhibit metal-dependent enzymes .

- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to target enzymes, suggesting a potential for structure-based drug design .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer effects of hydrazine derivatives found that compounds similar to this compound inhibited MET receptor tyrosine kinase activity at concentrations as low as 10 μM. This inhibition correlated with a significant reduction in lung cancer cell viability, highlighting the compound's potential as a therapeutic agent against specific cancer types .

科学研究应用

Synthesis of Pharmaceuticals

One of the primary applications of (4-Methylbenzyl)hydrazine hydrochloride is in the synthesis of pharmaceutical compounds. Its structure allows it to act as a versatile intermediate in the development of various drugs.

- Hydrazone Formation : The compound can react with aldehydes and ketones to form hydrazones, which are essential in medicinal chemistry for developing anti-cancer and anti-inflammatory agents .

- Precursor for Other Compounds : It serves as a precursor for several biologically active molecules. For example, derivatives of (4-Methylbenzyl)hydrazine have been investigated for their potential anti-tumor activities .

Material Science Applications

In material science, this compound has been utilized in the synthesis of polymers and other materials.

- Polymerization Reactions : The compound can participate in polymerization processes, leading to the formation of hydrazine-based polymers that exhibit unique mechanical properties and thermal stability .

- Crystal Engineering : Recent studies have demonstrated its role in crystal engineering, where it contributes to the formation of novel crystalline structures with potential applications in drug delivery systems .

Toxicological Studies

The compound has also been studied for its toxicological effects, particularly concerning its potential as a contaminant in drinking water.

- Contaminant Candidate List : this compound has been identified on various contaminant candidate lists due to its potential health risks. Studies have shown that it can exhibit adverse health effects when present in drinking water supplies .

- Health Risk Assessments : Research has focused on assessing the health risks associated with exposure to this compound, which is vital for regulatory agencies to establish safe exposure limits .

Case Studies and Research Findings

Several case studies have highlighted the applications and implications of this compound:

相似化合物的比较

Substituent Effects: Methyl vs. Methoxy Groups

- (4-Methoxybenzyl)hydrazine Hydrochloride Molecular Formula: C₈H₁₃ClN₂O Molecular Weight: 188.66 g/mol (monohydrochloride) . Key Differences:

- The methoxy (-OCH₃) group is electron-donating via resonance, increasing the electron density on the benzyl ring compared to the methyl (-CH₃) group.

- This alters reactivity in nucleophilic reactions; the methoxy derivative may exhibit slower reaction kinetics with electron-deficient carbonyl groups due to reduced electrophilicity at the hydrazine terminal.

- Hazards : Similar to the methyl derivative but with additional warnings for respiratory irritation (H335) .

Hydrazine Position: Benzyl vs. Phenyl Substituents

- 4-Methoxyphenylhydrazine Hydrochloride

- Molecular Formula : C₇H₁₀ClN₂O

- Key Differences :

- This structural difference impacts solubility; the phenyl derivative may have lower lipid solubility compared to benzyl-substituted analogs.

- Applications : Used in synthesizing indole derivatives (e.g., anti-inflammatory agents) via Fischer indole synthesis .

Electron-Withdrawing Substituents: Nitro and Sulfonyl Groups

- 4-Nitrophenylhydrazine Hydrochloride

- Key Differences :

- The nitro (-NO₂) group is electron-withdrawing, enhancing the electrophilicity of the hydrazine group.

- This increases reactivity in condensation reactions, making it suitable for forming hydrazones with ketones or aldehydes .

- 4-Methanesulphonylphenyl Hydrazine Hydrochloride

- Key Differences :

- The sulfonyl (-SO₂) group further withdraws electrons, creating a highly electrophilic hydrazine.

- Used in synthesizing pyrazoline derivatives via nucleophilic attack on chromanone carbonyl groups .

Comparative Table of Key Properties

Reactivity and Application Insights

- Electron-Donating Groups (Methyl, Methoxy) :

- Electron-Withdrawing Groups (Nitro, Sulfonyl) :

- Benzyl vs. Phenyl Hydrazines: Benzyl derivatives (e.g., 4-methylbenzyl) offer better solubility in organic solvents, making them preferred for acylation reactions in non-polar media .

准备方法

Preparation via Reduction of Benzyl Diazonium Salts

One well-established method for preparing hydrazine hydrochloride derivatives involves diazotization of the corresponding aniline derivative followed by reduction.

Diazotization: Under acidic conditions at low temperature (5–10 °C), a sodium nitrite aqueous solution (approximately 20%) is added dropwise to 4-methylbenzylamine or related aniline precursor to form the diazonium salt.

Reduction: The diazonium salt solution is treated with a reducing agent such as ammonium sulfite aqueous solution at 50–60 °C for 3–4 hours to reduce the diazonium salt to the hydrazine derivative.

Acidification: The reaction mixture is acidified with hydrochloric acid (around 20%) at 50–70 °C for 1–2 hours to form the hydrazine hydrochloride salt.

Isolation: The product is cooled, filtered, washed, and dried to yield (4-methylbenzyl)hydrazine hydrochloride with good crystallinity and purity.

- Using ammonium sulfite as a reducing agent avoids caking issues common with sodium sulfite.

- The acidification byproducts (ammonium chloride and ammonium hydrogen sulfate) are highly soluble, facilitating reaction handling.

- The product crystallizes with good fluidity, simplifying washing and drying.

This method is adapted from analogous procedures for 4-chlorophenylhydrazine hydrochloride and is applicable to 4-methylbenzyl derivatives with appropriate modifications.

Direct Substitution of Benzyl Halides with Hydrazine

Another common synthetic route involves nucleophilic substitution of 4-methylbenzyl chloride or bromide with hydrazine hydrate.

- React 4-methylbenzyl chloride with excess hydrazine hydrate in ethanol or another polar solvent.

- Heat the mixture at 60–80 °C for 2–6 hours.

- Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture and add hydrochloric acid to precipitate the hydrazine hydrochloride salt.

- Filter and recrystallize the product from cold ethanol.

This method provides a straightforward approach to obtain this compound, often yielding high purity products suitable for further applications.

Oxidation of Benzophenone-Imine Intermediates

A more advanced and industrially relevant method involves the oxidation of benzophenone-imine derivatives followed by hydrolysis and acidification to yield hydrazine hydrohalides.

- Oxidize benzophenone-imine with molecular oxygen in the presence of copper catalysts at 60–200 °C under controlled pressure (0.1–10 atm) for 0.1–10 hours.

- Separate the aqueous solution containing hydrazine hydrohalide and catalyst.

- Adjust the pH to 3–7 with alkali (e.g., sodium hydroxide) before extraction.

- Extract and purify the hydrazine hydrochloride salt.

This process allows continuous or batch operation and is scalable for industrial production. It is adaptable for preparing various hydrazine hydrohalides, including this compound, by modifying the starting imine and reaction parameters.

Summary Table of Preparation Methods

Analytical and Purity Considerations

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity, especially in substitution and diazotization routes.

- NMR Spectroscopy: Confirms structure and purity of the hydrazine hydrochloride product.

- Crystallinity and Flow Properties: Diazotization-reduction products show favorable crystallinity and fluidity, aiding isolation and purification.

- Yield Optimization: Reaction times, temperatures, and reagent concentrations are optimized to maximize yield and minimize side reactions.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。